molecular formula C25H22BrN3O4S B399692 3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

Cat. No.: B399692
M. Wt: 540.4g/mol
InChI Key: RIGOMHYAZWQJEB-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, ethoxy groups, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multiple steps One common approach is to start with the bromination of 4-ethoxybenzamide to introduce the bromine atom at the 3-positionThe final step involves the formation of the carbamothioyl linkage, which can be achieved using thiourea under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl linkage may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is unique due to the presence of both ethoxy and benzoxazole groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H22BrN3O4S

Molecular Weight

540.4g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C25H22BrN3O4S/c1-3-31-18-9-5-15(6-10-18)24-28-20-14-17(8-12-22(20)33-24)27-25(34)29-23(30)16-7-11-21(32-4-2)19(26)13-16/h5-14H,3-4H2,1-2H3,(H2,27,29,30,34)

InChI Key

RIGOMHYAZWQJEB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC)Br

Origin of Product

United States

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